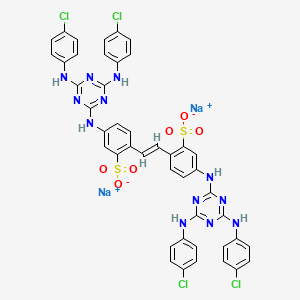
Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a fluorescent whitening agent (FWA) commonly used in laundry detergents and other cleaning products. This compound is known for its ability to absorb ultraviolet (UV) light and emit blue light, which helps to counteract the yellowish tint of fabrics and make them appear whiter and brighter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The process typically starts with the transformation of 4,4’-diaminostilbene-2,2’-disulfonic acid into 4,4’-dihydrazinostilbene-2,2’-disulfonic acid. This intermediate is then reacted with 4,6-bis(p-chloroanilino)-1,3,5-triazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.
Oxidation and Reduction: The stilbene moiety can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine rings .
Scientific Research Applications
Chemistry
In chemistry, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is used as a fluorescent probe to study various chemical processes. Its ability to emit blue light upon UV excitation makes it useful in fluorescence spectroscopy .
Biology
In biological research, this compound is used to stain and visualize biological samples. Its fluorescence properties allow researchers to track and study cellular components and processes .
Medicine
Industry
In the industrial sector, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is widely used in laundry detergents, paper, and textile industries to enhance the whiteness and brightness of products .
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of UV light and the subsequent emission of blue light. This fluorescence effect compensates for the yellowish tint of fabrics, making them appear whiter and brighter. The molecular targets include the fabric fibers, where the compound binds and exerts its whitening effect .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique due to its specific triazine and stilbene structure, which provides enhanced fluorescence properties. This makes it particularly effective as a whitening agent in various applications .
Properties
CAS No. |
23729-34-2 |
|---|---|
Molecular Formula |
C44H30Cl4N12Na2O6S2 |
Molecular Weight |
1074.7 g/mol |
IUPAC Name |
disodium;5-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H32Cl4N12O6S2.2Na/c45-27-5-15-31(16-6-27)49-39-55-40(50-32-17-7-28(46)8-18-32)58-43(57-39)53-35-13-3-25(37(23-35)67(61,62)63)1-2-26-4-14-36(24-38(26)68(64,65)66)54-44-59-41(51-33-19-9-29(47)10-20-33)56-42(60-44)52-34-21-11-30(48)12-22-34;;/h1-24H,(H,61,62,63)(H,64,65,66)(H3,49,50,53,55,57,58)(H3,51,52,54,56,59,60);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
CSXOJWAXPIZZPA-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















